2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both a benzo[d]oxazole ring and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring, followed by chloromethylation and trifluoromethylthiolation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethylthio group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzo[d]oxazole derivatives .
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethylthio group, resulting in different chemical properties.
6-(Trifluoromethylthio)benzo[d]oxazole:
Uniqueness
The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound valuable in various fields .
Properties
Molecular Formula |
C9H5ClF3NOS |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
InChI Key |
MKQVYAOTZZGKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)CCl |
Origin of Product |
United States |
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